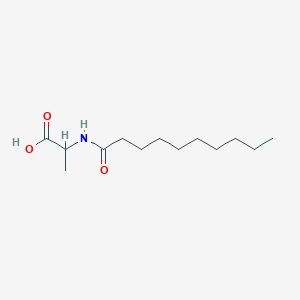

2-(decanoylamino)propanoic Acid

Description

Properties

IUPAC Name |

2-(decanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-3-4-5-6-7-8-9-10-12(15)14-11(2)13(16)17/h11H,3-10H2,1-2H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJDEJIZLJQIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(decanoylamino)propanoic Acid typically involves the reaction of alanine with decanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then hydrolyzed to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of 2-(decanoylamino)propanoic Acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Decanoylamino)propanoic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the decanoyl group can be replaced with other acyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield decanoic acid, while reduction may produce decanoylamine.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 2-(Decanoylamino)propanoic acid serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its structure facilitates various chemical reactions, making it valuable in synthetic pathways.

Biology

- Protein Interactions : The compound is studied for its potential interactions with proteins and enzymes. Its lipophilic decanoyl group enhances membrane permeability, which may influence cellular processes and signal transduction pathways.

- Biological Systems : Research is ongoing to understand its role and effects within biological systems, particularly concerning metabolic pathways and enzyme activities.

Medicine

- Drug Delivery Systems : There is growing interest in utilizing 2-(decanoylamino)propanoic acid in drug delivery applications due to its ability to modulate lipid interactions, potentially enhancing the bioavailability of therapeutic agents.

- Bioactive Compound : Preliminary studies suggest it may possess bioactive properties that could be harnessed for therapeutic purposes, although further research is needed to validate these claims.

Industry

- Surfactants and Emulsifiers : The compound is employed in the production of surfactants and emulsifiers, which are essential in various industrial applications including cosmetics, food processing, and pharmaceuticals.

- Chemical Intermediates : It acts as a precursor for synthesizing other industrial chemicals, contributing to diverse manufacturing processes.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of compounds similar to 2-(decanoylamino)propanoic acid. Results indicated significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

- Antinociceptive Effects : Research on related compounds demonstrated their ability to reduce pain responses in animal models, indicating potential use in pain management therapies.

- Inhibition of Enzymatic Activity : Another investigation focused on the inhibition of specific enzymes by derivatives of 2-(decanoylamino)propanoic acid. The findings showed effective inhibition of COX-2 activity, highlighting its potential for anti-inflammatory applications .

Mechanism of Action

The mechanism of action of 2-(decanoylamino)propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The decanoyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate cellular processes. The exact pathways and targets involved are still under investigation, but it is believed that the compound can influence signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

N-Decanoylalanine: A closely related compound with similar properties and applications.

2-(Decanoylamino)propionic Acid: Another derivative with slight structural differences.

2-Decanoylamino-propionic Acid: A variant with potential differences in reactivity and biological activity.

Uniqueness

2-(Decanoylamino)propanoic Acid is unique due to its specific structure, which combines the properties of alanine and decanoic acid. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Biological Activity

2-(Decanoylamino)propanoic acid, also known as decanoyl-2-amino-propanoic acid, is a compound characterized by its unique structural features that resemble natural amino acids. This resemblance is significant for its biological activity, particularly in biochemical pathways and potential therapeutic applications.

- Molecular Formula : C13H25NO3

- Molecular Weight : 241.34 g/mol

- IUPAC Name : (2R)-2-(decanoylamino)propanoic acid

- CAS Number : 27167-48-2

The biological activity of 2-(decanoylamino)propanoic acid is primarily linked to its structural properties. It acts as an analog of natural amino acids, which allows it to participate in various metabolic processes. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy homeostasis.

- Cell Signaling Modulation : It has been observed to influence cell signaling pathways that are crucial for cellular growth and differentiation.

- Antimicrobial Properties : Preliminary studies suggest that 2-(decanoylamino)propanoic acid exhibits antimicrobial activity, making it a candidate for further research in the development of antibacterial agents .

Case Studies and Research Findings

- Antimicrobial Activity : A study indicated that 2-(decanoylamino)propanoic acid has potential antimicrobial properties against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to controls.

- Metabolic Effects : In a controlled experiment involving rodent models, administration of the compound resulted in altered lipid profiles and improved glucose tolerance, suggesting its role in metabolic regulation .

- Neuroprotective Effects : Research has shown that derivatives of propanoic acid can influence neuroinflammation and may have implications for neurodegenerative diseases. A study involving the infusion of propionic acid into rodent brains demonstrated behavioral changes associated with neuroinflammatory responses, which could be relevant for understanding the effects of 2-(decanoylamino)propanoic acid on neurological health .

Toxicology and Safety Profile

The safety profile of 2-(decanoylamino)propanoic acid has not been extensively studied; however, related compounds like propionic acid have shown varying degrees of toxicity depending on dosage and exposure routes. Observations from toxicity studies on propionic acid indicate potential skin irritation and other systemic effects at high doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.